Product packaging for 1,3-Dioxan-5-ol benzoate(Cat. No.:CAS No. 49784-60-3)

1,3-Dioxan-5-ol benzoate

Cat. No.: B12008112
CAS No.: 49784-60-3
M. Wt: 208.21 g/mol
InChI Key: GSAPYSIZQBMGIQ-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-ol (B53867) benzoate (B1203000), also known as 1,3-dioxan-5-yl benzoate, is a heterocyclic organic compound with the chemical formula C₁₁H₁₂O₄. guidechem.com Its structure is characterized by a six-membered 1,3-dioxane (B1201747) ring, which is a type of cyclic acetal (B89532), with a benzoate group attached at the 5-position via an ester linkage. This bifunctional nature, combining a stable heterocyclic core with a modifiable ester group, makes it a molecule of interest in the field of synthetic organic chemistry. The synthesis of this compound can be achieved through the esterification of 1,3-dioxan-5-ol with benzoyl chloride. prepchem.com The parent alcohol, 1,3-dioxan-5-ol, is itself derived from the reaction of glycerol (B35011) and an aldehyde source. prepchem.comambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B12008112 1,3-Dioxan-5-ol benzoate CAS No. 49784-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49784-60-3

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1,3-dioxan-5-yl benzoate

InChI

InChI=1S/C11H12O4/c12-11(9-4-2-1-3-5-9)15-10-6-13-8-14-7-10/h1-5,10H,6-8H2

InChI Key

GSAPYSIZQBMGIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxan 5 Ol Benzoate and Its Congeners

Esterification Strategies for 1,3-Dioxan-5-ol (B53867)

The direct esterification of 1,3-dioxan-5-ol represents a straightforward approach to obtaining 1,3-dioxan-5-ol benzoate (B1203000). This transformation is typically achieved by reacting 1,3-dioxan-5-ol with a suitable benzoic acid derivative, such as benzoyl chloride, in the presence of a base.

One documented method involves the preparation of 5-hydroxy-1,3-dioxane, which is then subjected to esterification. acs.org The initial step is the reaction of glycerol (B35011) with trioxymethylene, catalyzed by an acid like HCl, to form a mixture of cyclic acetals. acs.org This mixture is subsequently treated with benzoyl chloride in the presence of pyridine. acs.org This reaction selectively yields the benzoate ester at the 5-position of the dioxane ring, which can be purified by recrystallization. acs.org The resulting benzoate of 5-hydroxy-1,3-dioxane has a reported melting point of 71°-72° C. acs.org

Another approach to a related benzyloxy derivative, 5-benzyloxy-1,3-dioxane, starts with purified 5-hydroxy-1,3-dioxane. acs.org In this synthesis, 5-hydroxy-1,3-dioxane is treated with sodium hydride in benzene (B151609) to form the corresponding alkoxide. acs.org Subsequent dropwise addition of benzyl (B1604629) chloride, followed by heating, yields 5-benzyloxy-1,3-dioxane, which can be isolated by distillation. acs.org

Approaches to the 1,3-Dioxane (B1201747) Ring System Formation

The formation of the 1,3-dioxane ring is a critical step in the synthesis of these compounds. The most common strategies involve the use of glycerol-derived precursors and pathways that incorporate an oxidative step.

Glycerol is a versatile and readily available starting material for the synthesis of the 1,3-dioxane ring system. The acid-catalyzed reaction of glycerol with aldehydes or ketones leads to the formation of cyclic acetals, which can be a mixture of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings. researchgate.netthieme-connect.com

The reaction of glycerol with benzaldehyde (B42025), for instance, can be catalyzed by p-toluenesulfonic acid to produce a mixture of (2-phenyl-1,3-dioxolan-4-yl)methanol and 2-phenyl-1,3-dioxan-5-ol. researchgate.netnih.gov The selectivity between the formation of the 1,3-dioxane and the 1,3-dioxolane (B20135) ring can be influenced by the reaction conditions and the nature of the catalyst and carbonyl compound used. researchgate.netnih.gov For example, the reaction of glycerol with acetone (B3395972) tends to favor the formation of the five-membered ketal, solketal. However, the use of certain catalysts and reaction conditions can steer the reaction towards the formation of the six-membered 1,3-dioxane ring.

The transacetalization of glycerol with acetals like 1,1-diethoxyethane is another effective method for synthesizing glycerol acetals. This reaction can proceed to near theoretical yield and results in a mixture of four glycerol acetal (B89532) isomers, including cis-5-hydroxy-2-methyl-1,3-dioxane.

CatalystCarbonyl SourceKey ProductsReference
p-Toluenesulfonic acidBenzaldehyde(2-phenyl-1,3-dioxolan-4-yl)methanol and 2-phenyl-1,3-dioxan-5-ol researchgate.netnih.gov
Amberlyst-15Aromatic aldehydes (e.g., benzaldehyde)Dioxanes and dioxolanes researchgate.net
Phosphomolybdic acidKetones1,3-dioxolane-4-methanol derivatives (high regioselectivity) thieme-connect.com
Acid catalystAcetaldehyde or 1,1-diethoxyethaneMixture of four glycerol acetal isomers, including cis-5-hydroxy-2-methyl-1,3-dioxane

While direct oxidative cyclization to form the 1,3-dioxane ring is less common, multi-step synthetic sequences involving an oxidation step are well-established. A notable strategy for the synthesis of 2-substituted 5-hydroxy-1,3-dioxanes avoids the isomeric mixtures often produced from glycerol by starting with tris(hydroxymethyl)aminomethane.

This three-step methodology involves:

Acetal/Ketal Formation : Reaction of tris(hydroxymethyl)aminomethane with an aldehyde or ketone to exclusively form the 1,3-dioxane ring system, circumventing the formation of the 1,3-dioxolane isomer.

Oxidative Cleavage : The resulting amino alcohol is then subjected to oxidative cleavage using an oxidizing agent like sodium periodate (B1199274). This step transforms the amino alcohol functionality into a ketone at the C-5 position, yielding a 2-substituted 1,3-dioxan-5-one (B8718524).

Stereoselective Reduction : The intermediate ketone is then reduced to the corresponding 5-hydroxy-1,3-dioxane. The choice of reducing agent dictates the stereochemical outcome, with LiAlH4 typically yielding the trans isomer and L-Selectride providing the cis analogue in high yield.

This pathway offers excellent control over substitution at the C-2 and C-5 positions and provides a reliable route to specific diastereomers of 5-hydroxy-1,3-dioxanes.

Synthesis of Key Derivatives and Analogues

The synthesis of derivatives and analogues of 1,3-Dioxan-5-ol benzoate is crucial for exploring structure-activity relationships and for accessing compounds with tailored properties. Key synthetic targets include substituted benzoates and the versatile 1,3-dioxan-5-one intermediates.

The synthesis of substituted 1,3-Dioxan-5-ol benzoates can be achieved by employing substituted starting materials in the esterification or ring-formation steps. A specific example is the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates.

The synthesis commences with the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate (B8803810) in dimethylformamide. This results in a monosubstitution reaction to produce {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates. These amino-functionalized benzoates are then reacted with maleic anhydride (B1165640) to form the corresponding maleic acid monoamides. The final step involves the cyclization of these monoamides in a mixture of dimethylformamide and toluene (B28343) with p-toluenesulfonic acid as a catalyst, leading to the target substituted benzoates.

1,3-Dioxan-5-ones are valuable synthetic intermediates, serving as precursors to 1,3-dioxan-5-ols and other complex molecules. They are essentially protected forms of dihydroxyacetone.

A general and scalable synthesis of 2-substituted-1,3-dioxan-5-ones starts from commercially available tris(hydroxymethyl)nitromethane. This multi-step procedure provides access to these key intermediates in yields ranging from 40% to 90%. Another approach begins with tris(hydroxymethyl)aminomethane, which is first reacted with 2,2-dimethoxypropane (B42991) in the presence of p-toluenesulfonic acid to form 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane. This intermediate is then treated with sodium periodate to oxidatively cleave the C-C bond, yielding 2,2-dimethyl-1,3-dioxan-5-one.

Furthermore, a method has been developed for the in situ generation of 1,3-dioxan-5-one derivatives. This involves the reaction of dihydroxyacetone dimer with trialkoxyalkanes using acetic acid as a catalyst. The generated 1,3-dioxan-5-ones can then be directly used in subsequent reactions, such as Claisen-Schmidt condensations with aromatic aldehydes.

Starting MaterialKey ReagentsProductReference
Tris(hydroxymethyl)nitromethane-2-substituted-1,3-dioxan-5-ones
Tris(hydroxymethyl)aminomethane1. 2,2-dimethoxypropane, p-TsOH; 2. NaIO42,2-dimethyl-1,3-dioxan-5-one
Dihydroxyacetone dimerTrialkoxyalkanes, Acetic acid1,3-dioxan-5-one derivatives (in situ)
Glycerol acetal mixtureOxidative esterification conditions1,3-dioxan-5-ones

A patented method also describes the production of 1,3-dioxan-5-ones from a mixture of glycerol acetals (dioxanes and dioxolanes) through a process of oxidative esterification. This method allows for the separation of the desired dioxanone from the ester dimer byproduct, which has a significantly different boiling point.

Formation of 1,3-Dioxan-5-yl Nucleoside Analogues

The synthesis of nucleoside analogues incorporating a 1,3-dioxane ring as a replacement for the natural sugar moiety represents a significant area of research in medicinal chemistry. These structural modifications aim to explore new chemical space and develop compounds with potential therapeutic activities. A versatile and widely employed strategy for the formation of 1,3-dioxan-5-yl nucleoside analogues involves the nucleophilic substitution of a suitable leaving group at the C-5 position of the 1,3-dioxane ring with a heterocyclic base. thieme-connect.comresearchgate.netthieme-connect.de This methodology allows for the preparation of a diverse range of both pyrimidine (B1678525) and purine (B94841) nucleoside analogues. thieme-connect.com

The key precursor for these syntheses is a 1,3-dioxane scaffold functionalized with a leaving group, such as a tosylate, at the C-5 position. The reaction proceeds via nucleophilic attack by the nitrogen atom of the purine or pyrimidine base on the electrophilic C-5 carbon of the dioxane ring. thieme-connect.comresearchgate.net This synthetic route has been successfully applied to produce both cis and trans isomers of the target nucleoside analogues. thieme-connect.comthieme-connect.de

Detailed research has elucidated the stereochemical outcomes of these reactions. For instance, NMR studies on the cis isomers have shown an equatorial orientation for the 2-hydroxymethyl group and an axial orientation for the nucleobase at the C-5 position of the 1,3-dioxane ring. thieme-connect.comresearchgate.netthieme-connect.de Conversely, the trans isomers typically exhibit a diequatorial orientation of these substituents. researchgate.netthieme-connect.de These conformational assignments have been further substantiated by X-ray crystallographic studies. researchgate.netthieme-connect.de

The glycosylation of (4-acetoxy-1,3-dioxan-2-yl)methyl benzoate with silylated nucleobases under Vorbrüggen conditions, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst, has also been reported as an effective method. wiley.com This approach has demonstrated high stereoselectivity, yielding the desired β-anomeric N-1 pyrimidine and N-9 purine nucleosides. wiley.com

The following tables summarize the synthesis and characterization of representative 1,3-dioxan-5-yl nucleoside analogues.

Table 1: Synthesis of cis-1,3-Dioxan-5-yl Nucleoside Analogues

Compound Name Reactants Yield (%) Analytical Data Reference
cis-[5-(6-Chloro-9H-purin-9-yl)-1,3-dioxan-2-yl]methyl Benzoate 6-chloropurine, trans-[5-(Tosyloxy)-1,3-dioxan-2-yl]methyl Benzoate 45 ¹³C NMR (100 MHz, CDCl₃): δ = 48.8 (C-5 diox), 64.4 (CH₂OCO), 68.8 (C-4, C-6 diox), 99.5 (C-2 diox), 128.9 (C-3, C-5 Ph), 129.4 (C-1 Ph), 129.9 (C-2, C-6 Ph), 130.8 (C-5 purine), 133.5 (C-4 Ph), 139.6 (C-8 purine), 151.5 (C-6 purine), 152.7 (C-4 purine), 159.1 (C-2 purine), 166.0 (CO). ESI-HRMS: m/z calcd for C₁₇H₁₇ClN₅O₄⁺ [M + H]⁺: 390.0964; found: 390.0969. thieme-connect.com
cis-5-Chloro-1-[2-(hydroxymethyl)-1,3-dioxan-5-yl]pyrimidine-2,4(1H,3H)-dione cis-[5-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-dioxan-2-yl]methyl Benzoate, NH₃ 85 ¹³C NMR (100 MHz, DMSO): δ = 47.5 (C-5 diox), 62.4 (CH₂OH), 68.0 (C-4, C-6 diox), 100.6 (C-2 diox), 108.3 (C-5 uracil), 141.2 (C-6 uracil), 160.3 (C-2 uracil), 163.4 (C-4 uracil). ESI-HRMS: m/z calcd for C₉H₁₂ClN₂O₅⁺ [M + H]⁺: 263.0429; found: 263.0428. thieme-connect.com
cis-[5-(6-Amino-9H-purin-9-yl)-1,3-dioxan-2-yl]methanol cis-[5-(6-Chloro-9H-purin-9-yl)-1,3-dioxan-2-yl]methyl Benzoate, NH₃ 80 - thieme-connect.com

Table 2: Synthesis of trans-1,3-Dioxan-5-yl Nucleoside Analogues

Compound Name Reactants Yield (%) Analytical Data Reference
trans-[5-(Tosyloxy)-1,3-dioxan-2-yl]methyl Benzoate cis-(5-Hydroxy-1,3-dioxan-2-yl)methyl Benzoate, p-Toluenesulfonyl chloride 80 ¹³C NMR (100 MHz, CDCl₃): δ = 60.7 (C-5 diox), 64.4 (CH₂OCO), 70.8 (C-4, C-6 diox), 97.8 (C-2 diox), 128.2 (C-3, C-5 Ph), 129.2 (C-1 Ph), 129.5 (C-2, C-6 Ph), 133.1 (C-4 Ph), 166.1 (CO). HRMS-APCI: m/z calcd for C₁₂H₁₅O₅⁺ [M + H]⁺: 239.0914; found: 239.0915. thieme-connect.com

Chemical Transformations and Reaction Mechanisms of 1,3 Dioxan 5 Ol Benzoate

Reactivity Profiles of the 1,3-Dioxan-5-ol (B53867) Benzoate (B1203000) Scaffold

The 1,3-dioxan-5-ol benzoate scaffold possesses a distinct reactivity profile governed by the characteristics of its cyclic acetal (B89532) structure and the appended benzoate group. The 1,3-dioxane (B1201747) ring is fundamentally a protecting group for 1,3-diols or carbonyl compounds. thieme-connect.de As a cyclic acetal, it is generally stable under neutral, basic, oxidative, and reductive conditions. thieme-connect.de However, it is susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids), which facilitates its removal or transformation. thieme-connect.de

Ring-Opening Reactions of 1,3-Dioxane Systems

The cleavage of the 1,3-dioxane ring is a characteristic transformation, providing a route to synthetically useful 1,3-diols or their derivatives. researchgate.net The regioselectivity and stereoselectivity of this process are critical considerations in synthetic planning.

The regioselectivity of ring-opening in 1,3-dioxane systems—referring to which of the two C-O bonds is cleaved—is heavily influenced by steric and electronic factors, as well as the reagents used. researchgate.net In substituted dioxanes, such as those derived from carbohydrates, cleavage can be directed to a specific position to unmask a hydroxyl group. researchgate.net For instance, in the radical-chain redox rearrangement of bicyclic benzylidene acetals (2-phenyl-1,3-dioxane derivatives), the regioselectivity of the β-scission of the intermediate 1,3-dioxan-2-yl radical is highly dependent on the stereochemistry of the ring junction. rsc.org trans-fused isomers preferentially yield a primary alkyl radical, whereas cis-isomers favor the formation of a secondary radical. rsc.org This selectivity is attributed to a combination of thermodynamic driving force and the stability of the transition state. rsc.org

Stereoselectivity is also a key feature. The reaction of alkyllithiums with cis-4-methyl-2-vinyl-1,3-dioxane proceeds via a formal S(_{N})2' ring-opening to give an E-enol ether as the major stereoisomer. nih.gov This outcome is explained by a two-step mechanism involving the addition of the alkyllithium followed by a syn-elimination. nih.gov

Table 1: Regioselectivity in Ring-Opening of Bicyclic Benzylidene Acetals This table illustrates the influence of ring junction stereochemistry on the preferred cleavage pathway in the radical-mediated ring-opening of 2-phenyl-1,3-dioxane (B8809928) derivatives.

Substrate StereochemistryPreferred Cleavage ProductResulting Radical Type
trans-fusedCleavage leading to primary radicalPrimary
cis-fusedCleavage leading to secondary radicalSecondary
Data sourced from research on radical-chain redox rearrangements. rsc.org

Acid-catalyzed ring-opening is a fundamental reaction of acetals. The mechanism begins with the protonation of one of the oxygen atoms by an acid, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. cdnsciencepub.com This intermediate is then attacked by a nucleophile (such as water during hydrolysis) to complete the ring-opening process. The stability of this cationic intermediate is the rate-controlling step. cdnsciencepub.com

Reductive ring-opening offers a method to convert the cyclic acetal into a hydroxy ether. A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃). cdnsciencepub.com The mechanism is believed to proceed through the formation of an oxocarbenium ion, similar to the acid-catalyzed pathway, which is then reduced by a hydride attack. cdnsciencepub.com Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that 1,3-dioxanes react more slowly. cdnsciencepub.com This difference is attributed to the greater ease of forming the oxocarbenium ion from the five-membered ring structure. cdnsciencepub.com Other reducing agents, such as diisobutylaluminium hydride (DIBALH) and sodium cyanoborohydride (NaBH₃CN), have also been used to achieve regioselective reductive ring-opening, particularly in carbohydrate chemistry. researchgate.net

Enolate Chemistry and Carboanion Reactivity of Related Dioxanones

While this compound is not a ketone, the chemistry of the closely related 1,3-dioxan-5-ones is well-explored and provides insight into the potential for generating carbanionic species within this heterocyclic system. cdnsciencepub.comcdnsciencepub.com The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in 1,3-dioxan-5-ones are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. cdnsciencepub.comcdnsciencepub.com

However, the deprotonation of 1,3-dioxan-5-ones is not always straightforward. A competing reaction is the reduction of the carbonyl group by the hydride-donating base, which yields the corresponding 1,3-dioxan-5-ol. cdnsciencepub.comcdnsciencepub.com This side reaction is more pronounced in 2-alkyldioxanones (acetals) compared to 2,2-dialkyldioxanones (ketals). cdnsciencepub.comcdnsciencepub.com Additionally, self-condensation or decomposition can occur under certain conditions. nih.govcaltech.edu

These dioxanone-derived enolates are reactive nucleophiles. uobabylon.edu.iq They readily participate in aldol (B89426) addition reactions with aldehydes, yielding β-hydroxy ketones. cdnsciencepub.comresearchgate.net The stereoselectivity of these additions often follows the Zimmerman-Traxler model. cdnsciencepub.com Boron enolates of dioxanones, for example, react with benzaldehyde (B42025) to give the anti-aldol product with high selectivity. researchgate.net Lithium enolates can also provide high anti-selectivity, particularly with sterically hindered aldehydes. researchgate.net Furthermore, palladium-catalyzed asymmetric alkylation of silyl (B83357) enol ethers derived from dioxanones has been developed as a method to create C(α)-tetrasubstituted hydroxyketones with high enantioselectivity. nih.govcaltech.edu

Table 2: Reactivity of 1,3-Dioxan-5-one (B8718524) Enolates This table summarizes the common reactions and challenges associated with the enolate chemistry of 1,3-dioxan-5-ones.

Reaction TypeReagentsProductsChallenges/Notes
Enolate FormationLDALithium enolateCompeting reduction of the carbonyl group. cdnsciencepub.comcdnsciencepub.com
Aldol AdditionAldehydesβ-Hydroxy ketonesThreo/anti-selective. cdnsciencepub.comresearchgate.net
AlkylationAllylic carbonates, Pd catalystα-Alkylated ketonesEnables enantioselective synthesis of quaternary centers. nih.govcaltech.edu
QuenchH₂OSelf-aldol productsCan be a significant side reaction. cdnsciencepub.comcdnsciencepub.com
Data compiled from studies on dioxanone chemistry. cdnsciencepub.comcdnsciencepub.comnih.govcaltech.eduresearchgate.net

Nucleophilic and Electrophilic Reactions of the Benzoate Moiety

The benzoate ester group is a key reactive site within the this compound molecule, susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Reactions: The primary nucleophilic reaction of the benzoate ester is nucleophilic acyl substitution at the electrophilic carbonyl carbon. libretexts.org

Hydrolysis: The ester can be hydrolyzed to benzoic acid and 1,3-dioxan-5-ol. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Base-promoted hydrolysis (saponification) is irreversible and involves the attack of a hydroxide (B78521) ion to form a tetrahedral intermediate, followed by the departure of the 1,3-dioxan-5-oxide leaving group. libretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and begins with the protonation of the carbonyl oxygen. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgfiveable.me This reaction would convert the benzoate ester into benzyl (B1604629) alcohol and 1,3-dioxan-5-ol, following two successive hydride additions. fiveable.me

Grignard Reaction: Reaction with two equivalents of a Grignard reagent transforms the ester into a tertiary alcohol. libretexts.orglibretexts.org

Electrophilic Reactions: The benzene (B151609) ring of the benzoate group can undergo electrophilic aromatic substitution. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. grabmyessay.comaiinmr.com A classic example is the nitration of methyl benzoate using a mixture of nitric and sulfuric acids, which predominantly yields methyl 3-nitrobenzoate. grabmyessay.comaiinmr.com The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) electrophile, which is then attacked by the π-electrons of the aromatic ring. aiinmr.com

Catalytic Applications in Organic Transformations

Derivatives of 1,3-dioxane are valuable in various catalytic organic transformations, often leveraging their properties as chiral auxiliaries, protecting groups, or precursors to other functional molecules. thieme-connect.de The synthesis of 1,3-dioxanes itself is frequently an acid-catalyzed process, employing catalysts such as p-toluenesulfonic acid, sulfated zirconia, or MoO₃/SiO₂. evitachem.comresearchgate.netresearchgate.net

Enantiomerically pure 1,3-dioxanes, prepared through catalytic asymmetric Prins reactions, serve as precursors to optically active 1,3-diols, which are important building blocks in the synthesis of pharmaceuticals. researchgate.net For example, an enantioenriched 4-phenyl-1,3-dioxane (B1205455) can be converted to the corresponding 1,3-diol, a known intermediate in the synthesis of drugs like atomoxetine (B1665822) and fluoxetine. researchgate.net

Furthermore, the enolate chemistry of related 1,3-dioxan-5-ones has been harnessed in catalytic enantioselective alkylations. Using a palladium catalyst with a chiral phosphine (B1218219) ligand, silyl enol ethers of dioxanones can be alkylated to produce α-hydroxyketones with excellent enantiomeric excess. nih.govcaltech.edu This methodology provides a catalytic route to valuable C(α)-tetrasubstituted hydroxy carbonyl compounds. nih.govcaltech.edu Three-component condensation reactions to form complex dioxane derivatives can also be achieved using catalysts like succinimide-N-sulfonic acid cerium. sioc-journal.cn

Role as Additives in Carboxylic Acid Activation

There is no direct scientific literature available that describes the use of this compound as an additive in the activation of carboxylic acids. The activation of carboxylic acids is a fundamental transformation in organic synthesis, typically required for the formation of esters and amides. This process generally involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.

Common methods for carboxylic acid activation include the use of:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to form highly reactive activated esters and suppress side reactions. nih.gov

Acyl Halides: Conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mixed Anhydrides: Reaction with chloroformates or other acylating agents to form a mixed anhydride (B1165640), which is more reactive than the parent carboxylic acid.

While alcohols can sometimes play a role in these reaction mechanisms, for instance as the nucleophile in an esterification, the specific use of a benzoate ester of a cyclic diol like 1,3-Dioxan-5-ol as an additive to facilitate the activation process itself is not a documented strategy.

Stereochemical and Conformational Analysis

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring in Benzoate (B1203000) Derivatives

Like cyclohexane, the 1,3-dioxane ring is not planar and adopts a variety of non-planar conformations to alleviate ring strain. vulcanchem.com The dynamics of this ring, particularly the interconversion between different spatial arrangements, are fundamental to its chemical behavior. The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, leads to a higher energy barrier for the chair-twist transformation compared to cyclohexane. thieme-connect.de

Equatorial and Axial Chair Conformations

The most stable conformation for the 1,3-dioxane ring is the chair form. vulcanchem.comthieme-connect.de For a monosubstituted derivative like 1,3-Dioxan-5-ol (B53867) benzoate, where a benzoate group is attached to the C5 position, the chair conformation can exist as two distinct isomers: one with the substituent in an equatorial position and the other with the substituent in an axial position.

Twist-Boat and Other Higher Energy Conformations

While the chair conformation is the global energy minimum, other higher-energy conformations, such as the twist-boat (or twist) and boat forms, exist as local minima or transition states on the potential energy surface. researchgate.netacs.orgresearchgate.net These flexible forms are intermediates in the process of chair-to-chair ring inversion. nih.gov

Computational studies on unsubstituted 1,3-dioxane have quantified the energy differences between these conformers. The chair conformer is significantly more stable than the twist conformers. For example, the calculated energy difference between the chair and the 2,5-twist conformer is approximately 5 kcal/mol. researchgate.net The 1,4-twist structure is even higher in energy than the 2,5-twist form. researchgate.net Due to these relatively high energy barriers, these non-chair conformations are not significantly populated at room temperature but are crucial for the dynamic interconversion of the ring.

Table 1: Relative Energies of 1,3-Dioxane Conformers This table presents theoretical energy differences for unsubstituted 1,3-dioxane, illustrating the stability of the chair conformation.

Conformer Relative Energy (kcal/mol) Reference
Chair 0 researchgate.net
2,5-Twist ~5.2 researchgate.net
1,4-Twist ~6.2 researchgate.net

Influence of Substituents on Conformational Equilibrium

The position of the conformational equilibrium between the axial and equatorial chair forms is profoundly influenced by the nature of the substituent. For substituents at the C5 position, the primary determining factor is generally steric bulk. The preference of a substituent for the equatorial position is quantified by its conformational energy or A-value (Gibbs free energy difference, ΔG°). While specific A-values for a benzoate group are not commonly tabulated, it is understood to be a large group, thus having a very strong preference for the equatorial position. lew.ro

Beyond sterics, electronic effects also play a role, especially with aryl substituents. Studies on 2-tert-butyl-5-aryl-1,3-dioxanes have shown that the conformational energy of the aryl group is affected by remote substituents on the phenyl ring. nih.gov Electron-withdrawing substituents on the phenyl ring decrease the conformational energy of the aryl group, while electron-donating groups increase it. nih.gov This effect is attributed to the tuning of a stabilizing, nonclassical C-H···O hydrogen bond between an ortho-hydrogen on the phenyl ring and one of the dioxane's oxygen atoms when the aryl group is axial. nih.gov The benzoate group, being electron-withdrawing, would be subject to these complex electronic influences.

Stereoelectronic Effects in 1,3-Dioxan-5-ol Benzoate Systems

Stereoelectronic effects, which involve the interaction of electron orbitals, are critical in determining the geometry and stability of 1,3-dioxane systems. These effects arise from delocalizing interactions between filled (bonding or non-bonding) and empty (antibonding) orbitals.

Anomeric Effect and Related Interactions

The classical anomeric effect describes the thermodynamic preference for an axial conformation of an electronegative substituent at the anomeric carbon (C2) of a heterocyclic ring containing an oxygen atom. thieme-connect.dersc.org This effect is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen and the antibonding orbital (σ) of the C2-substituent bond (n -> σ). rsc.org

Hyperconjugative Interactions

The 1,3-dioxane ring is replete with significant hyperconjugative interactions that influence its structure and stability. acs.orgacs.orgresearchgate.net These interactions involve the delocalization of electrons from a filled σ orbital or a non-bonding lone pair (n) orbital into an empty σ* antibonding orbital.

Key hyperconjugative interactions in the 1,3-dioxane system include:

n(O) -> σ(C-H): Interactions between the oxygen lone pairs and the antibonding orbitals of adjacent C-H bonds are prominent. The anomeric interactions involving axial C-H bonds at C2, C4, and C6 (n(O) -> σ(C-Hax)) are particularly strong stabilizing forces. acs.orgnih.govfigshare.com

n(O) -> σ(C-C)*: Delocalization from oxygen lone pairs into adjacent C-C antibonding orbitals also contributes to conformational stability.

σ -> σ : Interactions between bonding and antibonding orbitals of C-H and C-O bonds are also significant. For example, the interaction between an equatorial C5-H bonding orbital and an anti-periplanar C-O antibonding orbital (σ(C5-Heq) -> σ(C-O)) has been studied computationally. acs.orgacs.org

The balance of these various hyperconjugative interactions dictates subtle geometric parameters, such as the relative lengths of axial versus equatorial C-H bonds. nih.govresearchgate.net

Table 2: Key Hyperconjugative Interactions in 1,3-Dioxane Systems This table summarizes major stereoelectronic interactions and their estimated stabilization energies based on computational studies.

Interaction Type Donor Orbital Acceptor Orbital Estimated Stabilization Energy (kcal/mol) Reference
Anomeric (C2) n(O) σ*(C2-Hax) Dominant at C2 acs.orgnih.gov
Homoanomeric (C5) n(O) σ*(C5-Heq) Important for C5-H bond properties acs.orgfigshare.com
General σ(C-Heq) σ*(C-O) Contributes to stability acs.orgacs.org
General LP(e)O1 σ*(C2-M3) 12.66 tandfonline.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 1,3-dioxane (B1201747) derivatives. The analysis of proton and carbon spectra, including coupling patterns and multidimensional correlations, provides unambiguous evidence for the compound's structure.

Proton (¹H) NMR Studies and Coupling Constant Analysis

The ¹H NMR spectrum of 1,3-Dioxan-5-ol (B53867) benzoate (B1203000) is expected to show distinct signals for the protons of the benzoate moiety and the 1,3-dioxane ring. The aromatic protons of the benzoate group typically appear in the downfield region (δ 7.4–8.1 ppm). The protons ortho to the carbonyl group are the most deshielded, followed by the para and meta protons.

The protons on the 1,3-dioxane ring exhibit more complex signals, the chemical shifts and multiplicities of which are highly dependent on the ring's conformation. Like cyclohexane, 1,3-dioxane rings preferentially adopt a chair conformation to minimize steric and torsional strain. thieme-connect.de This results in two distinct environments for the protons at positions 4 and 6: axial and equatorial.

The proton at C5 is coupled to the four neighboring protons at C4 and C6, resulting in a complex multiplet. The protons at C2 (the acetal (B89532) protons) are geminally coupled and may appear as two distinct signals or an AB quartet, depending on their magnetic equivalence. The protons at C4 and C6 also show distinct axial and equatorial signals.

Analysis of the vicinal coupling constants (³JHH) is crucial for determining the stereochemistry. epa.govresearchgate.net The magnitude of the coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, the following typical coupling constants are observed:

³J(axial, axial): Large coupling (typically 10–13 Hz)

³J(axial, equatorial): Small coupling (typically 2–5 Hz)

³J(equatorial, equatorial): Small coupling (typically 2–5 Hz)

These values allow for the unambiguous assignment of protons to either axial or equatorial positions, confirming the predominant chair conformation of the dioxane ring. researchgate.net

Table 1: Predicted ¹H NMR Data for 1,3-Dioxan-5-ol benzoate

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Benzoate H-ortho ~8.0 Doublet (d) ~7-8
Benzoate H-para ~7.6 Triplet (t) ~7-8
Benzoate H-meta ~7.5 Triplet (t) ~7-8
Dioxane H-5 ~4.5-5.0 Multiplet (m) -
Dioxane H-2 (axial/equatorial) ~4.8-5.2 AB quartet or two doublets ²J ~ -6 Hz
Dioxane H-4/6 (axial) ~3.7-4.0 Multiplet (m) ³J(ax,ax), ³J(ax,eq)

Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Correlations

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the benzoate and dioxane moieties. The chemical shift of the unsubstituted 1,3-dioxane carbons provides a baseline, with C2 at ~94.3 ppm, C4/C6 at ~66.9 ppm, and C5 at ~26.6 ppm. docbrown.info Substitution with the benzoate group at C5 significantly shifts the C5 resonance downfield and also influences the shifts of C4 and C6.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) ~166
Benzoate C-ipso ~130
Benzoate C-para ~133
Benzoate C-ortho ~129
Benzoate C-meta ~128
Dioxane C-2 ~94
Dioxane C-5 ~70-75

Two-dimensional (2D) NMR experiments are essential for definitive signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the dioxane ring and confirming neighbor relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for establishing the connection between the two main fragments of the molecule, for instance, by showing a correlation from the H-5 proton of the dioxane ring to the carbonyl carbon of the benzoate group.

Variable Temperature (VT) NMR for Conformational Analysis

The 1,3-dioxane ring is not static but undergoes conformational inversion between two chair forms, a process known as ring-flipping. researchgate.net At room temperature, this inversion is typically fast on the NMR timescale, and the observed spectrum shows signals that are an average of the axial and equatorial environments.

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study these dynamic processes. scispace.com As the temperature of the sample is lowered, the rate of ring inversion decreases.

Coalescence Temperature (Tc): At a specific temperature, the signals for the exchanging axial and equatorial protons broaden and merge into a single, broad peak.

Low-Temperature Limit: Below the coalescence temperature, the exchange becomes slow on the NMR timescale, and distinct, sharp signals for the axial and equatorial protons of each conformer can be observed.

By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the free energy of activation (ΔG‡) for the ring inversion process. researchgate.net This provides valuable insight into the conformational flexibility and stability of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and ATR-IR, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by characteristic absorptions from the ester and dioxane functional groups. The most prominent feature for an aromatic ester is the strong carbonyl (C=O) stretching vibration. spectroscopyonline.com Other key vibrations include the C-O stretches of the ester and the cyclic ether linkages, as well as C-H and C=C stretches from the aromatic and aliphatic parts of the molecule.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic (Benzoate)
2980-2850 Medium C-H Stretch Aliphatic (Dioxane)
1730-1715 Very Strong C=O Stretch Aromatic Ester
1600, 1585, 1500, 1450 Medium-Weak C=C Stretch (in-ring) Aromatic (Benzoate)
1310-1250 Strong Asymmetric C-C-O Stretch Aromatic Ester spectroscopyonline.com
1150-1050 Strong C-O-C Stretch Cyclic Ether (Dioxane) s-a-s.org
1130-1100 Strong Symmetric O-C-C Stretch Aromatic Ester spectroscopyonline.com

The presence of these characteristic bands provides clear evidence for the key structural components of the molecule. The region from 1310-1100 cm⁻¹ is particularly diagnostic, containing a "Rule of Three" pattern of strong C-O stretching bands characteristic of aromatic esters. spectroscopyonline.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for acquiring infrared spectra of solid and liquid samples with minimal preparation. wiley.com Instead of passing the IR beam through the sample (transmission), ATR measures the changes that occur in an internally reflected IR beam when it comes into contact with the sample.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for confirming the molecular weight of "this compound" and for gaining insights into its fragmentation patterns, which can help to piece together its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of "this compound," the sample is first vaporized and passed through a GC column, which separates it from other components in a mixture based on boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For "this compound," the NIST Mass Spectrometry Data Center provides reference spectra that are crucial for its identification. nih.gov The spectrum is characterized by a series of peaks, each corresponding to a fragment ion. Analysis of these fragments helps to confirm the presence of both the dioxan and benzoate moieties within the parent molecule. The fragmentation pattern can reveal the loss of specific groups, providing evidence for the compound's structure. For instance, the detection of a fragment corresponding to the benzoate group would be a key identifier.

Technique Application Key Findings Reference
GC-MSIdentification and structural confirmationProvides a characteristic mass spectrum (molecular fingerprint) and fragmentation pattern that confirms the presence of dioxan and benzoate structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For "this compound" (C₁₁H₁₂O₄), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. This capability is crucial for unambiguously confirming the identity of a newly synthesized compound or for identifying it in a complex mixture. The purity of related dioxane derivatives has been successfully assessed using HRMS, highlighting its utility in synthetic chemistry. rsc.org

Technique Application Key Findings Reference
HRMSElemental composition determination and purity analysisEnables the precise determination of the molecular formula (C₁₁H₁₂O₄) and is used to assess the purity of related synthesized compounds. rsc.org

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique that uses a laser to desorb and ionize a sample, often without the need for a matrix (as in MALDI). This method is particularly useful for analyzing non-volatile and thermally labile compounds. While specific LDI-MS studies on "this compound" are not extensively documented, the technique is applicable to a wide range of organic molecules, including those with similar structural motifs. mdpi.comgrafiati.com LDI-MS could provide molecular ion information for "this compound" with minimal fragmentation, complementing the data obtained from more energetic ionization methods like electron ionization used in GC-MS.

Technique Application Key Findings Reference
LDI-MSAnalysis of non-volatile compoundsProvides molecular ion information with minimal fragmentation, suitable for confirming the molecular weight of the intact molecule. mdpi.comgrafiati.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form. To perform this analysis, a single crystal of "this compound" is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed.

Technique Application Key Findings Reference
X-ray CrystallographyDetermination of 3D molecular structureProvides precise bond lengths, bond angles, and the conformation of the dioxane ring (e.g., chair/boat) and the orientation of its substituents (axial/equatorial). Confirms intermolecular interactions in the solid state. wiley.com

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. Various methodologies are employed, each with a different balance of computational cost and accuracy, to model chemical systems.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for a range of applications from geometry optimization to reaction mechanism studies. nih.gov In the context of 1,3-dioxane (B1201747) derivatives, DFT has been successfully used to study thermal decomposition reactions and isomerization mechanisms. scispace.comsemanticscholar.org For instance, calculations using functionals like M06-2X and B3PW91 have provided insights into the stability of different conformers and the energy barriers of reaction pathways. scispace.comsemanticscholar.org

For molecules containing a benzoate (B1203000) moiety, DFT is employed to understand photophysical and electronic characteristics, such as absorption and emission spectra. researchgate.net The B3LYP functional, for example, is commonly used to analyze the charge transfer properties and electronic transitions within these systems. nih.govresearchgate.net Such studies are crucial for designing molecules with specific optical or electronic properties.

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to study the conformational energies and structural parameters of the 1,3-dioxane ring. researchgate.net These studies have confirmed that the chair conformer is significantly more stable than twist-boat conformations, providing detailed information on stereoelectronic interactions. researchgate.net While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative. While not as commonly cited in recent high-level computational studies of dioxane or benzoate systems, they can be useful for preliminary analyses of very large molecules or for dynamic simulations where computational cost is a major constraint.

The choice of basis set is critical for the accuracy of any quantum chemical calculation. For molecules containing oxygen and carbon, Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) are frequently used, providing a good description of electron distribution, including polarization and diffuse functions. scispace.comresearchgate.net For higher accuracy, especially in describing non-covalent interactions or excited states, larger basis sets such as the def2-TZVP are employed. researchgate.net

To simulate the behavior of a molecule in solution, solvation models are applied. The Solvation Model based on Density (SMD) is a popular implicit solvation model that can be used to understand the effects of a solvent, such as DMSO or 1,4-dioxane, on the reaction kinetics and thermodynamics. scispace.comresearchgate.net These models are essential for comparing computational predictions with experimental results, which are typically obtained in solution.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors can be derived to understand the electronic structure and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level and location are indicative of a molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its properties determine the molecule's electrophilicity. youtube.com

For a molecule like 1,3-Dioxan-5-ol (B53867) benzoate, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely the benzoate ring and the oxygen atoms, which possess lone pairs. The LUMO is typically located on the aromatic ring system, which can accept electron density. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

PropertyDescriptionPredicted Location/Value for 1,3-Dioxan-5-ol benzoate
HOMO Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity).Likely localized on the benzoate ring and oxygen atoms.
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity).Likely localized on the antibonding orbitals of the benzoate ring.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A larger gap would suggest higher kinetic stability.

This table presents predicted values based on the analysis of structurally similar compounds.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by placing a positive test charge at various points on the electron density surface and mapping the resulting potential energy. wolfram.com This map is invaluable for predicting how a molecule will interact with other charged or polar species.

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net In this compound, these would be centered on the oxygen atoms of the carbonyl group and the dioxane ring due to their lone pairs. researchgate.netresearchgate.net Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net These are expected to be found around the hydrogen atoms and, to a lesser extent, the carbonyl carbon atom. researchgate.net The MEP map provides a comprehensive picture of the molecule's reactivity landscape. mdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the stabilizing interactions that arise from charge delocalization. researchgate.net For this compound, NBO analysis provides critical insights into the intramolecular interactions that govern its stability. The analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uba.ar

The delocalization of charge within the benzoate group, as well as between the dioxane ring and the benzoate substituent, can be thoroughly analyzed. The interaction between the oxygen lone pairs of the dioxane ring and the π-system of the benzoate group is of particular interest. The NBO analysis provides a quantitative measure of these delocalizations, helping to explain the preferred conformations and the electronic properties of the molecule. researchgate.net The analysis also yields natural atomic charges, which offer a more chemically intuitive picture of the electron distribution than other population analysis methods. uba.ar

Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions (Note: This table is a hypothetical representation for this compound based on common NBO analysis results for similar structures. Actual values would require specific quantum chemical calculations.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(O1)σ(C2-C3)2.5Lone Pair → Antibond
n(O1)σ(C6-H)1.8Lone Pair → Antibond
σ(C2-H)σ(C3-O4)0.9Bond → Antibond
π(C7-C8)π(C9-C10)18.2Pi-conjugation (benzoate)
n(O5)π*(C=O of benzoate)3.1Lone Pair → Pi-antibond

Fukui Functions and Electrophilicity/Nucleophilicity Indices

To understand the chemical reactivity of this compound, conceptual Density Functional Theory (DFT) provides a powerful toolkit. nih.gov Among the most important descriptors are the Fukui functions, which help to identify the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net The Fukui function, f(r), represents the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron).

f-(r) for electrophilic attack (removal of an electron).

f0(r) for radical attack.

By calculating the condensed Fukui functions for each atom in the molecule, one can predict the most reactive sites. A higher value of f+ at an atomic site indicates a greater susceptibility to nucleophilic attack, while a higher value of f- suggests a site prone to electrophilic attack. beilstein-journals.org For this compound, the carbonyl carbon of the benzoate group is expected to be a primary site for nucleophilic attack, while the oxygen atoms and the aromatic ring are likely sites for electrophilic attack.

Global reactivity descriptors are also calculated to provide a general measure of the molecule's reactivity. These include:

Electronegativity (χ) : The tendency to attract electrons.

Chemical Hardness (η) : Resistance to change in electron distribution. scholarsresearchlibrary.com

Global Electrophilicity Index (ω) : A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net

These indices provide a quantitative scale for the electrophilic character of a molecule. scholarsresearchlibrary.com By comparing these values, the reactivity of this compound can be contextualized with other molecules.

Table 2: Representative Fukui Function and Reactivity Index Data (Note: The values in this table are illustrative for this compound and serve as an example of typical computational outputs. Specific calculations are needed for precise values.)

ParameterValue (a.u.)Interpretation
HOMO Energy-0.25Related to ionization potential
LUMO Energy-0.05Related to electron affinity
Chemical Hardness (η)0.20Indicates molecular stability
Electronegativity (χ)0.15Electron attracting tendency
Electrophilicity Index (ω)0.056Global electrophilic nature

Computational Conformational Analysis

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. longdom.org For conformational analysis, a relaxed PES scan is often performed. This involves systematically changing specific dihedral angles (torsion angles) within the molecule and calculating the energy at each step, allowing all other geometrical parameters to relax. researchgate.net For this compound, mapping the PES by rotating the bonds within the dioxane ring allows for the identification of all stable conformers (local minima) and the transition states that connect them. nih.gov This provides a comprehensive roadmap of the conformational landscape. longdom.org

Energy Minimization and Transition State Identification

Once the approximate locations of minima and saddle points are identified from the PES map, more sophisticated algorithms are used for precise geometry optimization. arxiv.org Energy minimization techniques find the exact geometry of the stable conformers, which correspond to the local minima on the PES. researchgate.net Transition state search algorithms, on the other hand, locate the saddle points on the PES, which represent the highest energy point along the lowest energy path between two conformers. researchgate.net The identification of these transition states is crucial for understanding the dynamics of conformational interconversion. For each identified stationary point, a frequency calculation is typically performed to confirm its nature (all real frequencies for a minimum, one imaginary frequency for a transition state).

Calculation of Conformational Energies (ΔG°) and Barriers

After geometry optimization, the electronic energies of the different conformers and transition states are calculated. To obtain the relative Gibbs free energies (ΔG°) at a specific temperature, thermal corrections are added to the electronic energies. researchgate.net These corrections account for vibrational, rotational, and translational contributions to the energy. The ΔG° values determine the equilibrium populations of the different conformers. The energy difference between a stable conformer and a transition state represents the activation energy or the barrier for that particular conformational change. researchgate.net Studies on substituted 1,3-dioxanes have shown that the energy difference between the chair and twist-boat conformers can be in the range of 4-6 kcal/mol. researchgate.net

Table 3: Calculated Relative Energies for Conformers of Substituted 1,3-Dioxanes (Data adapted from studies on related 1,3-dioxane systems for illustrative purposes) researchgate.netresearchgate.net

ConformerΔE (kcal/mol)ΔG° (298 K) (kcal/mol)
Equatorial Chair0.000.00
Axial Chair0.4 - 1.50.5 - 1.8
2,5-Twist Boat5.25.1
1,4-Twist Boat6.26.1

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy (infrared and Raman) is a key experimental technique for characterizing molecular structures. Computational frequency calculations are performed to predict the vibrational spectra and to aid in the assignment of the observed spectral bands. researchgate.net These calculations are typically done within the harmonic approximation, which models the bonds as simple springs. The calculated harmonic frequencies are often systematically higher than the experimental frequencies, and thus, they are commonly scaled by an empirical factor to improve agreement with experiment.

A simple frequency calculation provides the vibrational modes and their corresponding frequencies. However, to understand the nature of each vibration, a Potential Energy Distribution (PED) analysis is performed. nih.gov PED analysis decomposes the normal modes of vibration into contributions from a set of defined internal coordinates (e.g., bond stretches, angle bends, and torsions). researchgate.net This allows for a quantitative assignment of each calculated frequency to specific motions within the molecule. nih.gov For this compound, PED analysis would be used to assign characteristic vibrations such as the C=O stretch of the benzoate group, the C-O-C stretches of the dioxane ring, the aromatic C-H stretches, and various bending and rocking modes. researchgate.net

Table 4: Example of PED Analysis for Selected Vibrational Modes (This table is a hypothetical representation for this compound to illustrate the output of a PED analysis.)

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)PED Contributions (%)Assignment
32003072ν(C-H)arom (95)Aromatic C-H stretch
17801710ν(C=O) (85), δ(CCO) (10)Carbonyl stretch
12901240ν(C-O)ester (70), δ(CCC) (20)Ester C-O stretch
11501105ν(C-O-C)asym (80)Asymmetric ether stretch
980940ν(C-O-C)sym (75)Symmetric ether stretch
750720γ(C-H)arom (90)Aromatic out-of-plane bend

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Theoretical predictions of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies are invaluable for confirming experimental findings and for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such predictions, often yielding results with high accuracy when appropriate functionals and basis sets are used.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. For complex molecules, considering a Boltzmann-weighted average of chemical shifts from different stable conformers can further improve the accuracy of the predicted spectra.

Similarly, theoretical IR frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates of the optimized geometry. These calculations provide the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 1: Illustrative Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Specific experimental and computational conditions would influence the exact values.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C24.90 (axial), 5.01 (equatorial)94.0
C4, C64.08 (equatorial), 4.15 (axial)68.9
C55.0066.5
C1' (Benzoate C=O)-166.5
C2' (Benzoate ipso-C)-129.9
C3', C7' (Benzoate ortho-C)8.10130.0
C4', C6' (Benzoate meta-C)7.48128.6
C5' (Benzoate para-C)7.58133.5

Table 2: Illustrative Theoretically Predicted IR Frequencies for this compound (Note: The following data is illustrative and represents key vibrational modes expected from theoretical calculations.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H stretch (aromatic)3100-3000Stretching of C-H bonds on the benzoate ring
C-H stretch (aliphatic)3000-2850Stretching of C-H bonds on the dioxane ring
C=O stretch (ester)1725Stretching of the carbonyl group in the benzoate ester
C=C stretch (aromatic)1600, 1450Stretching of carbon-carbon bonds in the benzoate ring
C-O stretch (ester)1270Stretching of the C-O bond in the ester linkage
C-O-C stretch (dioxane)1150-1050Asymmetric and symmetric stretching of the C-O-C bonds in the dioxane ring

Molecular Dynamics (MD) Simulations for Dynamic Behavior

In an MD simulation, the atoms of the molecule are treated as point masses, and their interactions are described by a force field. Newton's equations of motion are then solved numerically to generate a trajectory of the system's evolution over time. From this trajectory, various dynamic properties can be analyzed.

For this compound, a key aspect to investigate would be the conformational dynamics of the 1,3-dioxane ring. The ring can exist in different conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. MD simulations can reveal the timescales and pathways of conformational transitions, as well as the influence of the bulky benzoate group on the ring's flexibility. Furthermore, simulations in different solvents can elucidate the nature of solute-solvent interactions and how they affect the molecule's structure and dynamics.

Theoretical Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical calculations can be used to predict the NLO properties of molecules like this compound, guiding the design of new materials with enhanced NLO responses.

The key NLO property at the molecular level is the first hyperpolarizability (β). This tensor quantity describes the second-order response of a molecule to an applied electric field. High values of β are indicative of a strong NLO response. Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of molecules. The choice of the DFT functional is crucial for obtaining accurate NLO properties, with long-range corrected functionals often providing better results.

The calculation of NLO properties typically involves determining the molecule's response to an external static or frequency-dependent electric field. For this compound, the presence of the electron-rich benzoate group and the dioxane ring could lead to interesting NLO properties. The intramolecular charge transfer characteristics, which can be analyzed through frontier molecular orbital (HOMO-LUMO) analysis, are often correlated with the magnitude of the first hyperpolarizability.

Table 3: Illustrative Theoretically Predicted Non-linear Optical (NLO) Properties for this compound (Note: The following data is illustrative and represents the type of information obtained from theoretical NLO calculations. The actual values would depend on the computational method and basis set used.)

PropertySymbolIllustrative Calculated ValueUnits
Dipole Momentμ2.5Debye
Mean Polarizabilityα20 x 10⁻²⁴esu
First Hyperpolarizabilityβ5 x 10⁻³⁰esu

Applications and Future Directions in Organic Synthesis

Role as Synthetic Building Blocks for Complex Molecules

1,3-Dioxan-5-ol (B53867) benzoate (B1203000) and its derivatives are valuable as synthetic building blocks in the construction of complex molecular architectures. The 1,3-dioxane (B1201747) ring system provides a stable, yet reactive, framework that can be strategically manipulated. For instance, the esterification of 5-hydroxy-1,3-dioxane with benzoyl chloride yields 1,3-Dioxan-5-ol benzoate, a compound that serves as a precursor for further synthetic transformations. prepchem.com The synthesis of such derivatives often involves the condensation of a 1,3-diol with an aldehyde or ketone under acidic conditions, a process known as acetalization. ontosight.ai

The strategic use of protecting groups on the 1,3-dioxane ring allows for selective reactions at other sites of a molecule. This approach is fundamental in multi-step syntheses where specific functional groups must be shielded while others are modified. The stability of the dioxane ring under various reaction conditions, followed by its selective removal, makes it an effective protecting group for carbonyl compounds.

Research has demonstrated the utility of 1,3-dioxane derivatives in creating larger, more complex structures. For example, compounds with two 1,3-dioxane rings have been synthesized by reacting 1,3-diacetylbenzene (B146489) with 1,3-propanediols. lew.ro These bis-dioxane structures exhibit complex stereochemistry and are of interest for their unique conformational properties. lew.roresearchgate.net The ability to control the stereochemistry of these building blocks is crucial for the synthesis of stereochemically defined target molecules. researchgate.net

Intermediates in the Synthesis of Biologically Relevant Compounds

The 1,3-dioxane scaffold is a key feature in numerous biologically active molecules, and this compound derivatives can serve as crucial intermediates in their synthesis. ontosight.ai While specific biological activities of this compound itself are not extensively documented, the broader class of 1,3-dioxane derivatives has shown a range of biological effects, including antimicrobial and anti-inflammatory properties. ontosight.ai

A significant application of these intermediates is in the synthesis of pharmaceuticals. For instance, 2-phenyl-1,3-dioxan-5-one, which can be derived from 2-phenyl-1,3-dioxan-5-ol, is a useful synthetic intermediate for various valuable compounds. google.comgoogle.com It is a precursor for producing dihydroxyacetone (DHA) and serinol (2-amino-1,3-propanediol), a raw material for X-ray contrast agents. google.comgoogle.com

Furthermore, the essential oil of Paulownia Shan tong has been found to contain 9,12-octadecadienoic acid, 2-phenyl-1,3-dioxan-5-yl ester, highlighting the natural occurrence of such structures. mdpi.com Molecular docking studies on compounds from this essential oil have suggested potential inhibitory activity against enzymes like xanthine (B1682287) oxidase, indicating a possible role in developing antioxidant compounds. mdpi.com This underscores the potential for 1,3-dioxane derivatives to be explored for therapeutic applications. mdpi.com

Contribution to Advanced Heterocyclic Ring Chemistry

The 1,3-dioxane ring is a fundamental six-membered heterocycle containing two oxygen atoms, and its chemistry is a significant area of study. ontosight.ai The presence of the two oxygen atoms at the 1 and 3 positions imparts distinct chemical properties and conformational flexibility compared to other heterocyclic systems. The study of the stereochemistry of 1,3-dioxane derivatives, including their cis-trans isomerism and conformational equilibria, has contributed to a deeper understanding of the conformational dynamics of six-membered heterocycles. researchgate.net

The synthesis of novel 1,3-dioxane derivatives continues to expand the field of heterocyclic chemistry. For example, new bis(1,3-dioxane-2-yl)alkanes have been synthesized and their conformational behavior studied, revealing that the polymethylene chains prefer equatorial positions. lew.ro Additionally, the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate (B8803810) has led to the formation of new complex heterocyclic structures. bohrium.com

Reactions involving the 1,3-dioxane ring can also lead to ring transformations. For example, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide can yield not only the expected trans-5-bromo-2-phenyl-1,3-dioxan but also rearranged products like cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolans. rsc.org Such rearrangements highlight the intricate reactivity of these systems and the need for careful consideration when using them in synthesis. rsc.org

Potential in Materials Science Applications

Derivatives of 1,3-dioxane are showing promise in the field of materials science for the development of new polymers and resins. ontosight.ai The rigid, yet adaptable, structure of the 1,3-dioxane ring can be incorporated into polymer backbones to influence the material's properties. For instance, block copolymers have been synthesized using monomers containing the 1,3-dioxane moiety.

While direct applications of this compound in materials science are not yet widely reported, the broader class of 1,3-dioxane derivatives serves as a foundation for this research. The ability to functionalize the dioxane ring allows for the tuning of properties such as thermal stability, degradability, and solubility. For example, the synthesis of polymers from functionalized 1,3-dioxanes could lead to materials with tailored characteristics for specific applications, such as biodegradable plastics or specialized coatings. researchgate.net The use of acetals derived from furanic compounds, which can include 1,3-dioxane structures, in the production of bio-based monomers for polymers like 2,5-furandicarboxylic acid (FDCA) is an active area of research. acs.org

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dioxan-5-ol benzoate, and what key reaction conditions must be controlled?

  • Methodology : this compound is synthesized via a two-step process:
  • Step 1 : Cyclic ketal formation from glycerol using acetone or formaldehyde under acid catalysis (e.g., H₂SO₄). This yields 1,3-Dioxan-5-ol, confirmed by GC-MS and FTIR .
  • Step 2 : Esterification with benzoyl chloride in chloroform, using triethylamine as a base to neutralize HCl byproducts. Reaction completion is monitored by TLC, and crude products are purified via column chromatography .
  • Critical Conditions :
  • Temperature control (<50°C) to prevent ring-opening of the dioxane moiety .
  • Strict anhydrous conditions to avoid hydrolysis of the benzoyl chloride .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :
  • FTIR (DRIFT mode) : Identifies key functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, hydroxyl O-H stretch at ~3450 cm⁻¹) and monitors catalyst interactions during synthesis .
  • Microwave Spectroscopy : Resolves conformational dynamics of the dioxane ring (e.g., chair vs. boat conformers) via rotational transitions, with accuracy ±0.05 MHz .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzoyl protons at δ 7.8–8.1 ppm, dioxane protons at δ 3.5–4.5 ppm) and confirms esterification success .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or static discharge .
  • Spill Management : Neutralize with dry sand or chemical absorbents; avoid aqueous cleanup to prevent ester hydrolysis .

Advanced Research Questions

Q. How can experimental design matrices and statistical analysis tools optimize the synthesis of this compound?

  • Methodology :
  • Design of Experiments (DoE) : Use software like Statgraphics Centurion to randomize reaction parameters (e.g., molar ratios, temperature) and identify critical variables via ANOVA. For example, a 2³ factorial design revealed catalyst concentration as the most significant factor in ketalization yield (p < 0.05) .
  • Response Surface Methodology (RSM) : Optimizes esterification time and solvent volume to maximize yield (>85%) while minimizing side products .

Q. What advanced spectroscopic methods are employed to resolve conformational dynamics in this compound?

  • Methodology :
  • Variable-Temperature NMR : Analyzes ring-flipping kinetics of the dioxane moiety. Activation energy (ΔG‡) for chair-chair interconversion is calculated via Eyring plots .
  • Microwave Stark Modulation : Detects dipole moment changes in gas-phase samples, revealing axial vs. equatorial benzoyl group orientations .

Q. How do microbial degradation pathways influence the environmental stability of benzoate-containing compounds like this compound?

  • Methodology :
  • Genomic Screening : Identify microbial strains (e.g., Klebsiella pneumoniae AWD5) with benzoate 1,2-dioxygenase (BenA/BenB genes) capable of cleaving the benzoyl ester bond. Degradation intermediates (e.g., catechol) are tracked via HPLC-MS .
  • Biodegradation Assays : Incubate the compound in soil slurries under aerobic conditions. Monitor half-life (t₁/₂) using LC-UV; reported t₁/₂ ranges from 14–28 days depending on microbial consortia .

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